

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with OBP-801

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## Compound of Interest

Compound Name: OBP-801

Cat. No.: B1191818

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## Introduction

**OBP-801** is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant antineoplastic activity in a variety of cancer models.[1][2] By inhibiting HDACs, **OBP-801** leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of key genes involved in cell cycle regulation and apoptosis.[3][4] One such critical target is the pro-apoptotic gene NOXA, which is often silenced in cancer cells.[3][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of specific proteins, such as acetylated histones and transcription factors, with specific genomic regions.[5] These application notes provide a detailed protocol for utilizing **OBP-801** in a ChIP assay to study its effects on histone acetylation and gene regulation at specific promoters, such as that of the NOXA gene.

## Principle of the Assay

The ChIP assay, in conjunction with **OBP-801** treatment, allows for the investigation of epigenetic modifications induced by this HDAC inhibitor. The workflow begins with the cross-linking of proteins to DNA within intact cells. Subsequently, the chromatin is sheared into smaller fragments. An antibody specific to the protein of interest, such as acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4), is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence associated with the protein of interest can

then be quantified using quantitative PCR (qPCR), providing a measure of the protein's binding to that specific genomic locus.

## Data Presentation

The following tables summarize representative quantitative data from a ChIP-qPCR experiment designed to assess the effect of **OBP-801** on histone acetylation and RNA Polymerase II recruitment at the NOXA gene promoter in G401 rhabdoid tumor cells.

Table 1: Effect of **OBP-801** on Histone H3 Acetylation at the NOXA Promoter

Treatment Group	Target Locus	Antibody	Fold Enrichment (vs. IgG Control)
Vehicle (DMSO)	NOXA Promoter	Anti-Ac-H3	2.5
OBP-801 (10 nM)	NOXA Promoter	Anti-Ac-H3	15.8
Vehicle (DMSO)	Negative Control Locus	Anti-Ac-H3	1.1
OBP-801 (10 nM)	Negative Control Locus	Anti-Ac-H3	1.3

Table 2: Effect of **OBP-801** on Histone H4 Acetylation at the NOXA Promoter

Treatment Group	Target Locus	Antibody	Fold Enrichment (vs. IgG Control)
Vehicle (DMSO)	NOXA Promoter	Anti-Ac-H4	3.1
OBP-801 (10 nM)	NOXA Promoter	Anti-Ac-H4	18.2
Vehicle (DMSO)	Negative Control Locus	Anti-Ac-H4	1.2
OBP-801 (10 nM)	Negative Control Locus	Anti-Ac-H4	1.4

Table 3: Effect of **OBP-801** on RNA Polymerase II Recruitment to the NOXA Promoter

Treatment Group	Target Locus	Antibody	Fold Enrichment (vs. IgG Control)
Vehicle (DMSO)	NOXA Promoter	Anti-RNA Pol II	4.2
OBP-801 (10 nM)	NOXA Promoter	Anti-RNA Pol II	25.6
Vehicle (DMSO)	Negative Control Locus	Anti-RNA Pol II	1.3
OBP-801 (10 nM)	Negative Control Locus	Anti-RNA Pol II	1.5

## Experimental Protocols

This section provides a detailed methodology for performing a ChIP assay to investigate the effects of **OBP-801**.

## Materials and Reagents

- Cell Lines: G401, NS, or other relevant cancer cell lines.
- **OBP-801**: Stock solution in DMSO.
- Formaldehyde (37%): For cross-linking.
- Glycine: To quench cross-linking.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Cell Lysis Buffer: (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).
- Sonication Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors).
- ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).

- Antibodies:
  - Anti-acetyl-Histone H3 (e.g., Millipore #06-599)
  - Anti-acetyl-Histone H4 (e.g., Millipore #06-866)
  - Anti-RNA Polymerase II (e.g., Millipore #05-623)
  - Normal Rabbit IgG (as a negative control).
- Protein A/G Magnetic Beads: (e.g., Thermo Fisher Scientific).
- Wash Buffers: Low salt, high salt, and LiCl wash buffers.
- Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO<sub>3</sub>).
- NaCl (5 M): For reversing cross-links.
- RNase A and Proteinase K: For sample purification.
- DNA Purification Kit: (e.g., Qiagen).
- qPCR Primers: For the target promoter (e.g., NOXA) and a negative control region.

## Detailed Protocol

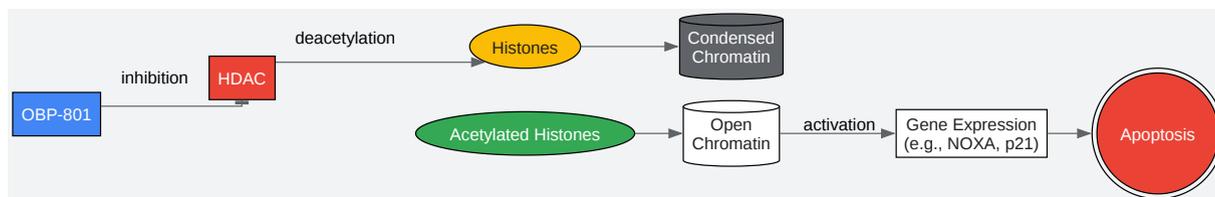
- Cell Treatment and Cross-linking:
  1. Culture cells to 80-90% confluency.
  2. Treat cells with **OBP-801** (e.g., 10 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
  3. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
  4. Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

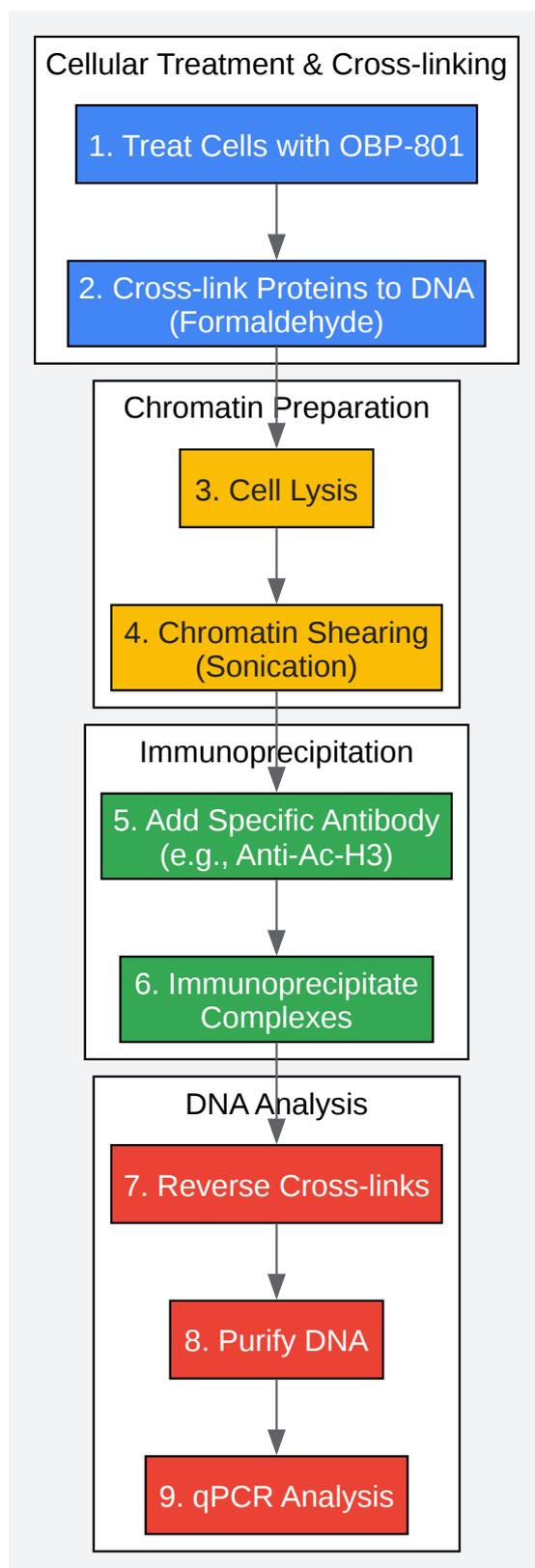
5. Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
    1. Scrape cells and collect by centrifugation.
    2. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
    3. Pellet the nuclei and resuspend in Sonication Buffer.
    4. Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimal sonication conditions should be determined empirically for each cell type and instrument.
    5. Centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
  - Immunoprecipitation:
    1. Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as "input" control.
    2. Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
    3. Add the specific antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
    4. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
  - Washes and Elution:
    1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.
    2. Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.
  - Reverse Cross-linking and DNA Purification:
    1. Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M and incubate at 65°C for at least 6 hours to reverse the cross-links.

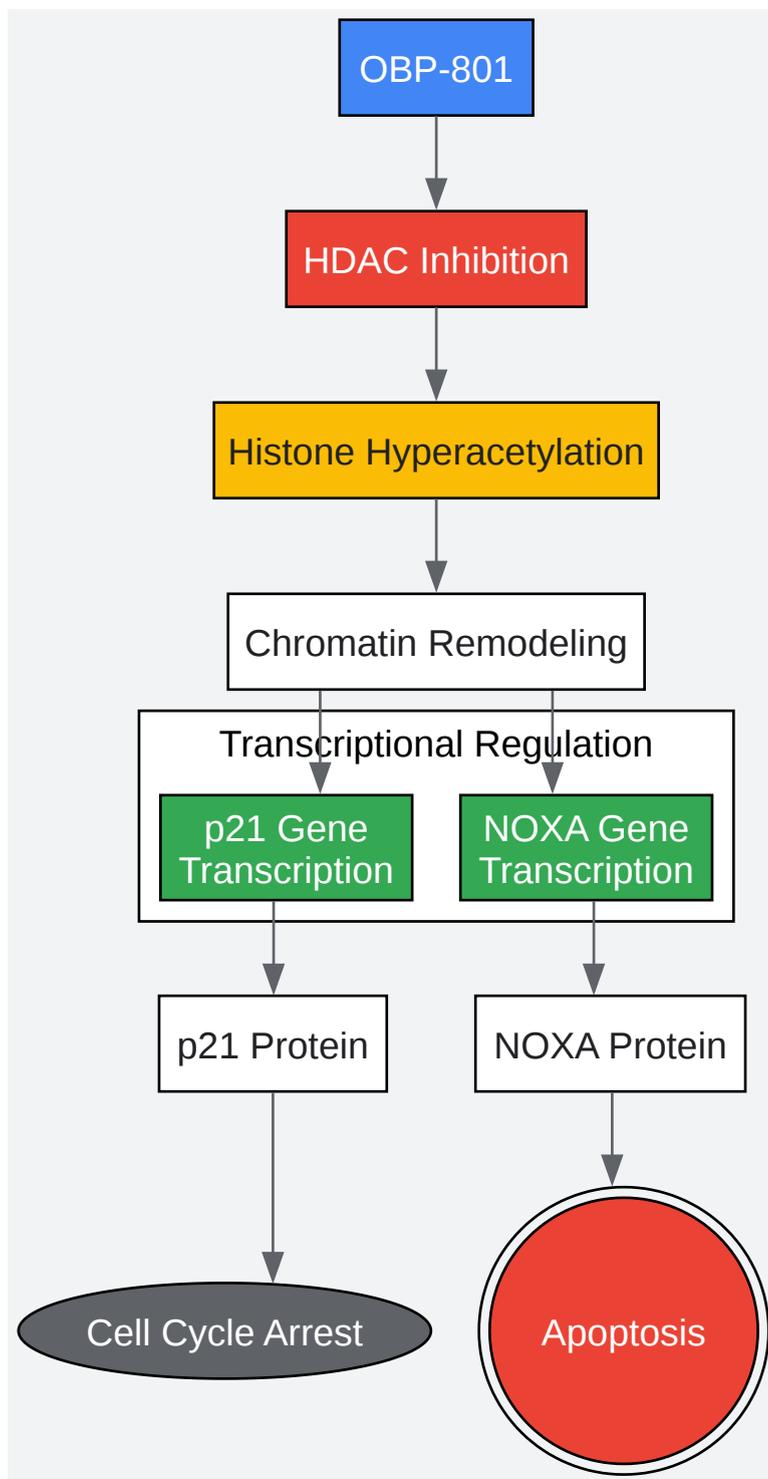
2. Treat with RNase A and then Proteinase K.
  3. Purify the DNA using a DNA purification kit.
- Quantitative PCR (qPCR) Analysis:
    1. Perform qPCR using primers specific for the target gene promoter (e.g., NOXA) and a negative control region.
    2. Calculate the fold enrichment of the target sequence in the immunoprecipitated samples relative to the IgG control, normalized to the input DNA.

## Visualizations

### **OBP-801 Mechanism of Action**







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